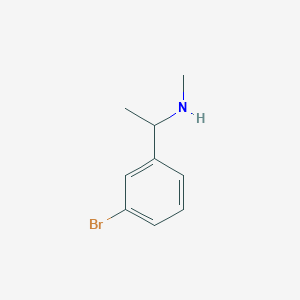
1-(3-bromophenyl)-N-methylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromophenyl)-N-methylethanamine is a useful research compound. Its molecular formula is C9H12BrN and its molecular weight is 214.106. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Analytical Techniques
- The study of 3,4-methylenedioxyamphetamine (MDA) derivatives reveals the challenges in identifying and differentiating between structurally similar compounds due to their similar mass spectra. Tandem mass spectrometry (MS-MS) offers a solution by providing additional structural information, aiding in the unequivocal differentiation of regioisomeric compounds. This technique could be applicable for the analysis of "1-(3-bromophenyl)-N-methylethanamine" and its derivatives, highlighting the importance of advanced analytical methods in research involving complex organic compounds (Borth, Hänsel, Rösner, & Junge, 2000).
Pharmacokinetics and Metabolism
- The study on pharmacokinetics and metabolism of a selective androgen receptor modulator (SARM) in rats provides insights into how structural variations influence the absorption, clearance, distribution, and metabolism of pharmaceutical compounds. Such information is crucial for understanding the behavior of "this compound" in biological systems, guiding its potential therapeutic applications and safety profile (Di Wu, Zengrui Wu, Jun Yang, Vipin A. Nair, Duane D. Miller, & J. Dalton, 2006).
Materials Science and Luminescence
- Research on 1,1-disubstituted 2,3,4,5-tetraphenylsiloles demonstrates the influence of molecular structure on photoluminescence and charge carrier transport properties. This highlights the potential application of "this compound" in materials science, particularly in the development of organic light-emitting diodes (LEDs) and other optoelectronic devices, given the right structural modifications (Yu, Yin, Liu, Chen, Xu, Sun, Ma, Zhan, Peng, Shuai, Tang, Zhu, & Fang, 2005).
Environmental Science
- The investigation into abiotic methyl bromide formation from vegetation suggests that brominated organic compounds, similar to "this compound", could have environmental implications, particularly in terms of atmospheric chemistry and potential ozone depletion. This underscores the need for careful consideration of the environmental impact of brominated compounds in scientific research and their broader applications (Wishkerman, Gebhardt, McRoberts, Hamilton, Jonathan Williams, & Keppler, 2008).
Mécanisme D'action
Target of Action
A structurally similar compound, 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline, is known to target the mitogen-activated protein kinase 10 . This protein plays a crucial role in various cellular processes, including proliferation, differentiation, and apoptosis.
Pharmacokinetics
A study on a similar compound, 1-(3′-bromophenyl)-heliamine, revealed that the maximum concentration (cmax) reached 100 ± 045 h after oral administration . The main metabolic pathways appeared to be phase-I of demethylation, dehydrogenation, and epoxidation, and phase II of glucuronide and sulfate metabolites . These findings may provide some insight into the ADME properties of 1-(3-bromophenyl)-N-methylethanamine, but direct studies on this compound are needed for confirmation.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 1-(3-bromophenyl)-N-methylethanamine are not well-studied. It is known that bromophenyl compounds can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions depends on the specific structure of the compound and the biomolecules involved .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
1-(3-bromophenyl)-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTLVOQJGRVLEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-1-benzyl-3-((p-tolylamino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2869971.png)
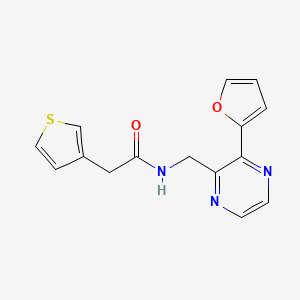
![Ethyl 2-[2-(chlorosulfonyl)phenyl]acetate](/img/structure/B2869974.png)
![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2869975.png)
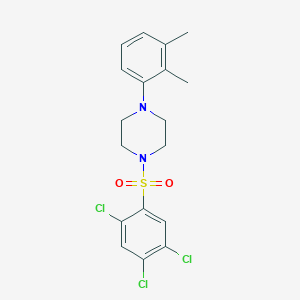




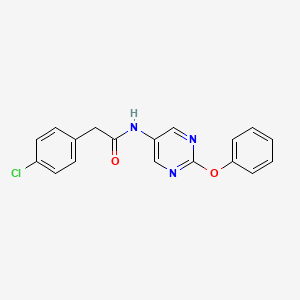


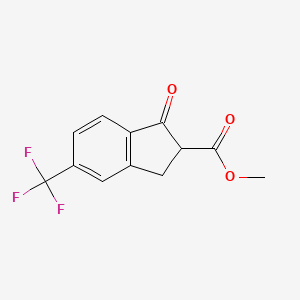
![N-[(4-Fluoro-2-methylphenyl)methyl]-N-methyl-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2869990.png)
